1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
CAS No.: 1049750-94-8
Cat. No.: VC6650144
Molecular Formula: C12H16ClN3
Molecular Weight: 237.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049750-94-8 |
|---|---|
| Molecular Formula | C12H16ClN3 |
| Molecular Weight | 237.73 |
| IUPAC Name | 2-(2,5-dimethylphenyl)-5-methylpyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H15N3.ClH/c1-8-4-5-9(2)11(6-8)15-12(13)7-10(3)14-15;/h4-7H,13H2,1-3H3;1H |
| Standard InChI Key | JMFARHZEJRACPS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)N.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride (C₁₂H₁₅N₃·HCl) features a pyrazole core substituted with a 2,5-dimethylphenyl group at the 1-position and a methyl group at the 3-position. The amine at the 5-position forms a hydrochloride salt, enhancing solubility and stability for research applications. The molecular weight of the free base is 201.27 g/mol, with the hydrochloride form adding 36.46 g/mol.
Spectroscopic Characterization
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IR Spectroscopy: Pyrazole derivatives typically show N-H stretching vibrations near 3200 cm⁻¹ and C-N stretches around 1600 cm⁻¹ .
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NMR: The ¹H NMR spectrum of analogous compounds reveals aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.0–2.5 ppm), and pyrazole ring protons (δ 5.5–6.0 ppm) .
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X-ray Crystallography: Pyrazole derivatives often exhibit planar ring systems with bond lengths of 1.33–1.38 Å for N-N and 1.37–1.42 Å for C-N .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃·HCl |
| Molecular Weight | 237.73 g/mol |
| IUPAC Name | 2-(2,5-Dimethylphenyl)-5-methylpyrazol-3-amine hydrochloride |
| Canonical SMILES | CC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)N.Cl |
| Solubility | Soluble in polar solvents (e.g., methanol, DMSO) |
Synthesis and Optimization
Regiospecific Pyrazole Formation
The synthesis of 1-arylpyrazoles often involves cyclocondensation reactions. A one-pot method using anilines and 2,5-dimethylfuran-3-one under acidic conditions yields regiospecific pyrazol-3-ones, which can be subsequently functionalized . For example:
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Step 1: Nitration of 2,5-dimethylfuran-3-one introduces reactivity for cyclization.
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Step 2: Condensation with substituted anilines forms the pyrazole ring.
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Step 3: Amination at the 5-position via nucleophilic substitution or reduction .
Hydrochloride Salt Preparation
The free base is treated with hydrochloric acid in ethanol, followed by recrystallization to obtain the hydrochloride salt. Yields typically exceed 80% under optimized conditions.
Biological Activity and Mechanisms
Antiviral Applications
Molecular docking studies of pyrazole analogs with COVID-19 main protease (Mᵖʳᵒ) revealed binding affinities of −8.3 to −8.8 kcal/mol, outperforming remdesivir (−7.4 kcal/mol) . The dimethylphenyl group may enhance hydrophobic interactions with protease active sites.
| Supplier | Region | Purity | Form |
|---|---|---|---|
| Conex Chemicals PTY Ltd | Europe | >98% | Hydrochloride |
| Zhejiang Hua Fang Pharmaceutical Ltd | USA/Asia | >95% | Hydrochloride |
Prices range from $120–$200 per gram, reflecting its specialized research use.
Future Directions and Challenges
Research Gaps
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Toxicity Profiling: No in vivo studies or LD₅₀ data are available.
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Mechanistic Studies: Target identification and pharmacokinetic properties remain unexplored.
Synthetic Innovations
Photocatalytic methods using visible light (e.g., blue LEDs) could improve yield and reduce reaction times, as demonstrated in related pyrazole syntheses .
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